molecular formula C6H9N3O B1312580 2-Methoxypyridine-3,4-diamine CAS No. 33631-04-8

2-Methoxypyridine-3,4-diamine

Cat. No. B1312580
CAS RN: 33631-04-8
M. Wt: 139.16 g/mol
InChI Key: YAIFNSSQKVRCSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Methoxypyridine-3,4-diamine is 1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) . The compound has a linear formula of C6H9N3O .


Physical And Chemical Properties Analysis

2-Methoxypyridine-3,4-diamine is a colorless to yellow solid. It is stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Catalytic Stereoselective Dearomatization of Pyridines

  • Scientific Field : Organic Chemistry .
  • Application Summary : 2-Methoxypyridine is used in the catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones . These are important structural motifs due to their synthetic versatility and vast presence in a variety of alkaloids and bioactive molecules .
  • Methods of Application : This approach involved the synergistic use of copper(I) catalysis, Grignard reagents, and a strong Lewis acid (BF 3 ·Et 2 O), which interacted with the nitrogen atom of 2-methoxypyridine to enhance its electrophilicity in situ, eliminating the need for the formation of a pyridinium ion .
  • Results/Outcomes : This method allowed for the creation of chiral δ-lactam derivatives with excellent stereoselectivity .

Thymidine Mimic in Watson-Crick Base Pairs of DNA and PNA

  • Scientific Field : Biochemistry .
  • Application Summary : 2-Methoxypyridine has been evaluated as a cationic thymidine mimic in the A-T base pair of DNA and peptide nucleic acid (PNA) . This is part of the development of nucleic acid base pair analogues that use new modes of molecular recognition, which is important for fundamental research and practical applications .
  • Methods of Application : DNA and PNA sequences containing the new 2-methoxypyridine nucleobase were synthesized and studied using UV thermal melting and NMR spectroscopy .
  • Results/Outcomes : Despite a decrease in thermal stability, NMR structural studies showed that the 2-methoxypyridine-A base pair formed the expected protonated base pair at pH 4.3 . This demonstrates the feasibility of cationic unnatural base pairs .

Synthesis of 3,4,6-Trisubstituted 2-Pyridones

  • Scientific Field : Organic Chemistry .
  • Application Summary : 2-Methoxypyridine is used in the synthesis of 3,4,6-trisubstituted 2-pyridones . These compounds are important due to their presence in a variety of natural products and pharmaceuticals .
  • Methods of Application : The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides . Using 1,4-diazabicyclo [2,2,2]octane (DABCO), as an efficient catalyst, and upon refluxing in ethanol was achieved high yield of pyridones .
  • Results/Outcomes : This method allowed for the creation of 3,4,6-trisubstituted 2-pyridones with high yield .

Safety And Hazards

The safety information for 2-Methoxypyridine-3,4-diamine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is classified under GHS07 and the signal word is "Warning" .

properties

IUPAC Name

2-methoxypyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIFNSSQKVRCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436137
Record name 2-methoxypyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyridine-3,4-diamine

CAS RN

33631-04-8
Record name 2-methoxypyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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